molecular formula C10H12INO B12036303 N-(5-iodo-2,4-dimethylphenyl)acetamide CAS No. 123765-67-3

N-(5-iodo-2,4-dimethylphenyl)acetamide

Cat. No.: B12036303
CAS No.: 123765-67-3
M. Wt: 289.11 g/mol
InChI Key: TXGOFNZFDJHSET-UHFFFAOYSA-N
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Description

N-(5-iodo-2,4-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H12INO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 5-iodo-2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodo-2,4-dimethylphenyl)acetamide typically involves the iodination of 2,4-dimethylphenylacetic acid followed by the formation of the amide bond. The iodination can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting 5-iodo-2,4-dimethylphenylacetic acid is then reacted with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the desired acetamide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(5-iodo-2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(5-azido-2,4-dimethylphenyl)acetamide, while oxidation with potassium permanganate could produce N-(5-iodo-2,4-dimethylphenyl)acetic acid .

Scientific Research Applications

N-(5-iodo-2,4-dimethylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-iodo-2,4-dimethylphenyl)acetamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The iodine atom can play a crucial role in the binding affinity and specificity of the compound. The exact molecular targets and pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)acetamide: Lacks the iodine atom, which may result in different chemical reactivity and biological activity.

    N-(2,5-dimethylphenyl)acetamide: Similar structure but with different substitution pattern on the aromatic ring.

    N-(4-iodo-2,5-dimethylphenyl)acetamide: Another iodinated derivative with different substitution pattern.

Uniqueness

N-(5-iodo-2,4-dimethylphenyl)acetamide is unique due to the presence of the iodine atom at the 5-position of the aromatic ring. This iodine atom can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

123765-67-3

Molecular Formula

C10H12INO

Molecular Weight

289.11 g/mol

IUPAC Name

N-(5-iodo-2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C10H12INO/c1-6-4-7(2)10(5-9(6)11)12-8(3)13/h4-5H,1-3H3,(H,12,13)

InChI Key

TXGOFNZFDJHSET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)I)C

Origin of Product

United States

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